molecular formula C10H13BF2O3 B2937205 4-Butoxy-2,5-difluorophenylboronic acid CAS No. 2096339-97-6

4-Butoxy-2,5-difluorophenylboronic acid

Cat. No.: B2937205
CAS No.: 2096339-97-6
M. Wt: 230.02
InChI Key: ZYJMVJPFYVGCLU-UHFFFAOYSA-N
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Description

4-Butoxy-2,5-difluorophenylboronic acid is an organoboron compound with the molecular formula C10H13BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with butoxy and difluoro groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2,5-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows:

  • The aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst.
  • The reaction mixture is heated to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2,5-difluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butoxy-2,5-difluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 4-Butoxy-2,5-difluorophenylboronic acid is unique due to the combination of butoxy and difluoro substituents, which provide a balance of steric and electronic effects. This makes it particularly useful in fine-tuning the reactivity and selectivity of Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name

(4-butoxy-2,5-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-6-8(12)7(11(14)15)5-9(10)13/h5-6,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJMVJPFYVGCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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